![molecular formula C28H30O14 B1210445 Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate CAS No. 62720-19-8](/img/structure/B1210445.png)
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
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Overview
Description
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate is a natural product found in Streptomyces alboflavus and Streptomyces ruber with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate is involved in various synthetic and chemical reactions. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates react with malononitrile and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates (Dmitriev, Silaichev, & Maslivets, 2015). This showcases its role in the synthesis of complex molecular structures and heterocycles.
Structural and Conformational Studies
The compound also plays a significant role in structural and conformational studies. For example, derivatives like ethyl 2,3,6-trideoxy-α-l-threo-hexopyranosid-4-ulo-2,4-pyranose have been studied for their crystal structures, providing insights into the spatial arrangements and conformations of such complex molecules (Klaska, Jarchow, Koebernick, & Paulsen, 1977).
Application in Photodiode Fabrication
In more applied research, novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate have been synthesized and used in the fabrication of photodiodes. The optical behavior and unique response representations of such derivatives enable the design and manufacturing of organic photodiodes based on nanostructured films (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Contribution to Heterocyclic Chemistry
The compound is instrumental in the synthesis of various heterocyclic systems, which are fundamental in the development of pharmaceuticals and materials science. For example, reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with different reagents yield a variety of heterocyclic compounds with potential applications in various fields (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).
properties
CAS RN |
62720-19-8 |
---|---|
Product Name |
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate |
Molecular Formula |
C28H30O14 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C28H30O14/c1-3-28(39)7-11(41-27-25(37)24(36)20(32)12(8-29)42-27)14-15(18(28)26(38)40-2)23(35)16-17(22(14)34)21(33)13-9(19(16)31)5-4-6-10(13)30/h4-6,11-12,18,20,24-25,27,29-30,32,34-37,39H,3,7-8H2,1-2H3 |
InChI Key |
BUROQAOCKUYUEW-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
synonyms |
4-GPERD 4-O-(glucopyranosyl)-epsilon-rhodomycinone histomodulin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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